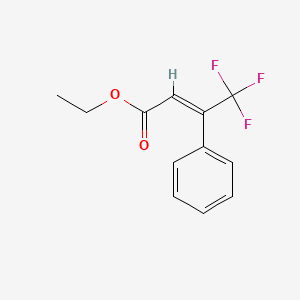

ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

Description

Properties

Molecular Formula |

C12H11F3O2 |

|---|---|

Molecular Weight |

244.21 g/mol |

IUPAC Name |

ethyl (E)-4,4,4-trifluoro-3-phenylbut-2-enoate |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |

InChI Key |

SNOHGJYJJUSAKS-CSKARUKUSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C1=CC=CC=C1)/C(F)(F)F |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

Topic: Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate Properties and Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Advanced Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate (CAS: 56210-74-3) is a specialized fluorinated building block used extensively in the synthesis of pharmaceutical candidates and agrochemicals. Characterized by the presence of a trifluoromethyl (

Chemical Identity & Structural Analysis[1][2][3]

The compound is an

| Parameter | Detail |

| IUPAC Name | Ethyl (2E)-4,4,4-trifluoro-3-phenylbut-2-enoate |

| Common Synonyms | Ethyl 3-phenyl-3-(trifluoromethyl)acrylate; Ethyl |

| CAS Number | 56210-74-3 ((E)-isomer) |

| Molecular Formula | |

| Molecular Weight | 244.21 g/mol |

| SMILES | CCOC(=O)/C=C(\C1=CC=CC=C1)/C(F)(F)F |

| Stereochemistry | (2E)-isomer (CF |

Structural Note:

In this system, the

Physicochemical Properties[5][6][7]

| Property | Value | Note |

| Physical State | Colorless oil to low-melting solid | Tendency to solidify upon high purity/cooling. |

| Boiling Point | ~289 °C (predicted) | High boiling point due to molecular weight and polarity. |

| Melting Point | 17–25 °C | Often handled as a liquid at room temperature. |

| Density | 1.28 ± 0.05 g/cm³ | Higher density attributed to fluorine content. |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water. |

| Partition Coeff. (LogP) | ~3.4 | Lipophilic; suitable for membrane permeability. |

Synthesis & Production

The most reliable method for synthesizing ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction . This pathway offers superior stereocontrol compared to the classic Wittig reaction, favoring the thermodynamic product.

Reaction Pathway (Graphviz)

Detailed Experimental Protocol

Reagents:

-

Triethyl phosphonoacetate (1.2 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)[1]

-

2,2,2-Trifluoroacetophenone (1.0 equiv)

-

Anhydrous THF (Solvent)[1]

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir at 0°C for 30 minutes until gas evolution (

) ceases and the solution becomes clear. -

Addition: Add 2,2,2-trifluoroacetophenone (1.0 eq) dropwise to the phosphonate carbanion solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 50°C for 12–16 hours to ensure completion and thermodynamic equilibration to the (E)-isomer.

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The (E)-isomer typically elutes differently than the minor (Z)-isomer.

Stereoselectivity Note: The HWE reaction with stabilized ylides and bulky ketones (like trifluoroacetophenone) generally favors the isomer where the steric bulk is minimized. However, the strong electronic withdrawing nature of

Reactivity Profile & Applications

The electron-withdrawing nature of the

Key Transformations

-

Michael Addition:

-

Nucleophiles (amines, thiols, malonates) attack the

-carbon. -

Application: Synthesis of

-trifluoromethyl

-

-

Cycloaddition (Diels-Alder):

-

Acts as an electron-deficient dienophile.

-

Application: Construction of trifluoromethylated cyclohexene derivatives.

-

-

Heterocycle Synthesis:

-

Reaction with hydrazines or hydroxylamines leads to trifluoromethyl-substituted pyrazolones or isoxazolones.

-

Reactivity Logic Map (Graphviz)

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) required.

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into drains.[2]

References

-

Synthesis via HWE Reaction

-

Reaction Mechanism & Isomerization

- Title: Photocatalytic E → Z Isomeriz

- Source: The Journal of Organic Chemistry (ACS).

-

Link:

-

Application in Drug Discovery (PROTACs)

- Title: Expanding the PROTAC Toolbox: Targeted Degrad

- Source: ChemRxiv.

-

Link:

-

General Properties of Fluorinated Cinnamates

- Title: Ethyl 3-(2,2,2-Trifluoroacetyl)

-

Source: BenchChem.[1]

-

Link:

Sources

The Synthetic Chemist's Guide to 3-Phenyl-3-(Trifluoromethyl)acrylate Derivatives: A Technical Whitepaper

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The trifluoromethyl (-CF3) group, in particular, serves as a powerful modulator of a molecule's physicochemical and biological properties. This guide provides an in-depth technical overview of a versatile class of chemical building blocks: the substituted 3-phenyl-3-(trifluoromethyl)acrylates. We will focus primarily on Methyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate as a representative molecule, while drawing comparisons to its isomers to illuminate the nuanced role of substituent positioning.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering scientists to not only replicate but also innovate upon these methods. We will explore the core synthesis strategies, delve into the physicochemical properties that drive their application, and provide actionable protocols for their use in the laboratory.

Part 1: Identification and Physicochemical Landscape

The nomenclature "3-phenyl-3-(trifluoromethyl)acrylate" is ambiguous. Specificity is paramount in chemical synthesis, and this class of compounds is properly defined by three key features:

-

The Ester Group: Typically methyl or ethyl, influencing solubility and reactivity.

-

The Position of the Trifluoromethyl Group: Attached to the phenyl ring at the ortho (2-), meta (3-), or para (4-) position, which significantly alters electronic effects and steric hindrance.

-

Stereochemistry: The acrylate double bond is typically formed as the more stable (E)-isomer, particularly through standard olefination reactions.

A clear identification through the Chemical Abstracts Service (CAS) number is essential.

Table 1: Key Isomers and Their CAS Numbers

| Compound Name | Ester Group | CF3 Position | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (E)-Methyl 3-(3-(trifluoromethyl)phenyl)acrylate | Methyl | meta (3-) | 104201-66-3 | C₁₁H₉F₃O₂ | 230.18 |

| (E)-Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate | Ethyl | meta (3-) | 113048-68-3 | C₁₂H₁₁F₃O₂ | 244.21 |

| (E)-Methyl 3-(2-(trifluoromethyl)phenyl)acrylate | Methyl | ortho (2-) | 157518-53-1 | C₁₁H₉F₃O₂ | 230.18 |

| (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate | Methyl | para (4-) | 20754-22-7 | C₁₁H₉F₃O₂ | 230.18 |

| 3-(3-(Trifluoromethyl)phenyl)acrylic acid | Carboxylic Acid | meta (3-) | 779-89-5 | C₁₀H₇F₃O₂ | 216.16 |

The trifluoromethyl group is a potent electron-withdrawing substituent. Its placement on the aromatic ring dictates the electronic nature of the entire molecule, influencing reaction rates, spectroscopic signals, and, most critically, its interactions in biological systems.

Part 2: Synthesis — The Horner-Wadsworth-Emmons Approach

The most reliable and widely adopted method for synthesizing (E)-α,β-unsaturated esters like methyl 3-(3-(trifluoromethyl)phenyl)acrylate is the Horner-Wadsworth-Emmons (HWE) reaction .[1] This olefination strategy offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic (less basic) phosphonate carbanions and the straightforward aqueous workup to remove the phosphate byproduct.[2]

The core principle of the HWE reaction is the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For our target molecule, this involves the reaction of a methyl phosphonoacetate ylide with 3-(trifluoromethyl)benzaldehyde. The reaction mechanism inherently favors the formation of the thermodynamically more stable (E)-alkene, which is a key advantage for stereochemical control.[1]

Sources

The Tale of Two Trifluoromethyls: A Technical Guide to Beta vs. Aryl-Trifluoromethyl Cinnamates for the Research Scientist

Foreword: The Trifluoromethyl Group - A Privileged Player in Modern Chemistry

To the discerning researcher, the trifluoromethyl (CF₃) group is more than a mere substituent; it is a powerful tool for molecular engineering. Its unique combination of high electronegativity, metabolic stability, and lipophilicity has made it a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] When incorporated into the versatile cinnamate scaffold, the strategic placement of the CF₃ group—either on the aromatic ring or at the β-position of the olefin—gives rise to two distinct classes of compounds with divergent properties and applications. This guide provides an in-depth technical exploration of beta-trifluoromethyl and aryl-trifluoromethyl cinnamates, offering insights into their synthesis, structural characterization, and functional differences to empower your research and development endeavors.

The Synthetic Dichotomy: Strategic Placement of the Trifluoromethyl Group

The synthetic accessibility of a compound dictates its practicality in research and development. The approaches to beta- and aryl-trifluoromethyl cinnamates differ significantly, reflecting the distinct chemical environments of the target positions.

Aryl-Trifluoromethyl Cinnamates: A Tale of Conventional Transformations

The synthesis of aryl-trifluoromethyl cinnamates is generally a straightforward process, leveraging well-established methodologies. The trifluoromethyl group is typically introduced at the commercially available starting material stage, such as a trifluoromethyl-substituted benzaldehyde or aniline.

A common and efficient route involves the Knoevenagel or Perkin condensation of a trifluoromethyl-substituted benzaldehyde with malonic acid or its derivatives, followed by esterification.[3]

Experimental Protocol: Synthesis of Ethyl (E)-3-(3-(Trifluoromethyl)phenyl)acrylate (An Aryl-Trifluoromethyl Cinnamate)

-

Reaction Setup: To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 vol), add a catalytic amount of piperidine (0.1 eq).

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Esterification: Upon completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the crude 3-(trifluoromethyl)cinnamic acid. Filter the solid, wash with water, and dry. The crude acid can then be esterified using standard methods, such as refluxing in ethanol with a catalytic amount of sulfuric acid, to yield the desired ethyl cinnamate derivative.

The robustness of these methods allows for the facile generation of a diverse library of aryl-trifluoromethyl cinnamates with various substitution patterns on the aromatic ring, making them readily accessible for structure-activity relationship (SAR) studies.[4][5][6]

Beta-Trifluoromethyl Cinnamates: Navigating the Challenges of Direct C-H Functionalization

Introducing a trifluoromethyl group at the β-position of the cinnamate core is a more complex synthetic challenge, often requiring specialized reagents and reaction conditions. Direct C-H trifluoromethylation of a pre-formed cinnamate is not a trivial task. Therefore, strategies often involve the construction of the trifluoromethylated olefin.

A prominent method is the decarboxylative trifluoromethylation of cinnamic acids .[7][8][9] This approach utilizes a trifluoromethyl radical source, such as the Langlois reagent (sodium trifluoromethanesulfinate), to replace the carboxylic acid group with a trifluoromethyl group.

Experimental Protocol: Synthesis of (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene (A Precursor to Beta-Trifluoromethyl Cinnamates)

-

Reaction Setup: In a reaction vessel, combine the desired cinnamic acid (1.0 eq), Langlois reagent (2.0 eq), and an oxidizing agent such as I₂O₅ or an electrochemical setup.

-

Reaction Execution: The reaction is typically carried out in a suitable solvent like acetonitrile/water at room temperature or with gentle heating. The progress is monitored by GC-MS or NMR.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, extracted with an organic solvent, and purified by column chromatography to afford the β-(trifluoromethyl)styrene. This intermediate can then be subjected to further functionalization if required.

Another elegant approach is the iron(III) porphyrin-catalyzed olefination of trifluoromethyl ketones with diazoacetates, which offers high stereoselectivity for the (E)-isomer.[10]

Spectroscopic Signatures: Unmasking the Positional Isomers

The distinct placement of the trifluoromethyl group leads to characteristic differences in the spectroscopic data of these isomers, primarily in their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles.

¹⁹F NMR Spectroscopy: A Tale of Two Chemical Shifts

¹⁹F NMR is an exquisitely sensitive technique for probing the environment of the trifluoromethyl group. The chemical shift of the CF₃ signal is highly dependent on its electronic environment.

-

Aryl-Trifluoromethyl Cinnamates: The CF₃ group is directly attached to the aromatic ring. Its chemical shift will be influenced by the electronic nature of the other substituents on the ring and the delocalized π-system. The signal will typically appear in the region characteristic for trifluoromethyl groups on a benzene ring.[11]

-

Beta-Trifluoromethyl Cinnamates: The CF₃ group is attached to an sp²-hybridized carbon of the olefinic double bond. This environment is significantly different from the aromatic system, leading to a distinct chemical shift in the ¹⁹F NMR spectrum, generally at a different field compared to its aryl counterpart.[12]

The polarizability of the adjacent phenyl group in aryl-trifluoromethyl cinnamates can lead to a greater range of shielding effects on the fluorine nuclei, making their chemical shifts more sensitive to changes in the local environment.[11]

¹H and ¹³C NMR Spectroscopy: Subtle Shifts and Coupling Constants

In ¹H NMR, the protons on the double bond of beta-trifluoromethyl cinnamates will exhibit coupling to the fluorine atoms of the CF₃ group, resulting in more complex splitting patterns (doublets of quartets or more complex multiplets). For aryl-trifluoromethyl cinnamates, such long-range H-F coupling to the olefinic protons is generally not observed.

In ¹³C NMR, the carbon atom attached to the CF₃ group will appear as a quartet due to one-bond C-F coupling. The magnitude of this coupling constant can provide further structural information.

Mass Spectrometry: Fragmentation as a Diagnostic Tool

Mass spectrometry provides valuable information for the structural elucidation of these isomers through their distinct fragmentation patterns.

A common fragmentation pathway for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF₃) , resulting in a prominent peak at [M-69]⁺.[13]

-

Aryl-Trifluoromethyl Cinnamates: The fragmentation will likely involve cleavages characteristic of esters and aromatic compounds, such as loss of the alkoxy group from the ester and fragmentation of the aromatic ring.[14] The [M-69]⁺ peak, corresponding to the loss of the CF₃ group from the aromatic ring, is expected to be a significant fragment.

-

Beta-Trifluoromethyl Cinnamates: In addition to typical ester fragmentations, the cleavage of the C-CF₃ bond at the β-position is a highly probable event. The stability of the resulting vinyl cation or radical will influence the fragmentation cascade.

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecular ion and key fragments.[15]

A Divergence in Function: Biological and Material Science Applications

The positional difference of the trifluoromethyl group profoundly impacts the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity and material properties.

Aryl-Trifluoromethyl Cinnamates: Modulators of Biological Systems

The majority of reported biological activities for trifluoromethylated cinnamates are for the aryl-substituted isomers. The CF₃ group on the aromatic ring acts as a potent modulator of physicochemical properties, enhancing membrane permeability and metabolic stability, which are crucial for drug efficacy.[1]

-

Antifungal and Antimicrobial Agents: Aryl-trifluoromethyl cinnamates have shown promising activity against various fungal and bacterial strains.[16][17] The lipophilicity imparted by the CF₃ group is believed to facilitate penetration of microbial cell membranes.

-

Anticonvulsant and Antidepressant Activity: Several studies have explored the potential of aryl-trifluoromethyl cinnamamides as central nervous system agents. The electron-withdrawing nature of the CF₃ group can influence the binding affinity to target receptors.[4][5]

-

Enzyme Inhibitors: The trifluoromethyl-phenyl moiety can engage in specific interactions within the active sites of enzymes. For example, bis(trifluoromethyl)phenyl hydroxycinnamates have been investigated as inhibitors of human steroid 5α-reductase type-1.[18]

Beta-Trifluoromethyl Cinnamates: Versatile Building Blocks and Michael Acceptors

While less explored in terms of direct biological applications, beta-trifluoromethyl cinnamates are valuable synthetic intermediates. The electron-withdrawing CF₃ group activates the double bond, making them potent Michael acceptors . This reactivity can be harnessed for the synthesis of more complex trifluoromethylated molecules.[19]

The β-(trifluoromethyl)styrene core, a precursor to these cinnamates, is a useful building block for the synthesis of various organofluorine compounds.[7] Their electron-deficient nature allows them to participate in diverse chemical transformations.

Comparative Data Summary

| Feature | Beta-Trifluoromethyl Cinnamates | Aryl-Trifluoromethyl Cinnamates |

| Synthesis | More complex; often via decarboxylative trifluoromethylation or specialized olefination.[7][10] | Straightforward; typically via Knoevenagel/Perkin condensation of CF₃-benzaldehydes.[3] |

| ¹⁹F NMR | CF₃ signal on an sp² olefinic carbon; distinct chemical shift.[12] | CF₃ signal on an aromatic ring; chemical shift influenced by ring substituents.[11] |

| ¹H NMR | Complex splitting of olefinic protons due to H-F coupling. | Simpler splitting of olefinic protons. |

| Mass Spec. | Prominent [M-69]⁺ peak; fragmentation influenced by the activated double bond.[13] | Prominent [M-69]⁺ peak; fragmentation typical of aromatic esters.[13][14] |

| Reactivity | Activated Michael acceptors due to the electron-withdrawing β-CF₃ group.[19] | Reactivity primarily at the ester and aromatic ring. |

| Applications | Primarily as versatile synthetic building blocks.[7] | Widely explored for biological activities (antifungal, CNS, enzyme inhibition).[4][5][16][18] |

Conclusion and Future Perspectives

The strategic placement of a trifluoromethyl group on the cinnamate scaffold gives rise to two classes of compounds with distinct synthetic pathways, spectroscopic characteristics, and functional roles. Aryl-trifluoromethyl cinnamates are readily accessible and have demonstrated significant potential in drug discovery as bioactive molecules. In contrast, beta-trifluoromethyl cinnamates, while more challenging to synthesize, offer unique opportunities as activated intermediates for the construction of complex fluorine-containing molecules.

For the medicinal chemist, the choice between these two isomers will be dictated by the specific therapeutic target and the desired mode of action. For the synthetic chemist, the development of more efficient and direct methods for the synthesis of beta-trifluoromethyl cinnamates remains a fertile ground for innovation. Understanding the fundamental differences outlined in this guide will undoubtedly empower researchers to make more informed decisions in their quest for novel and impactful chemical entities.

References

-

Decarboxylative trifluoromethylation of cinnamic acids using the Langlois reagent and I2O5. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Electrochemical Decarboxylative Trifluoromethylation of Cinnamic Acids Revisited: A Combined Experimental and Computational Study. (2025, October 9). ResearchGate. Retrieved February 17, 2026, from [Link]

- Bazán, L. C. G., et al. (n.d.). Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives: A New Approach to the Therapy of Superficial Fungal Infections of the Skin. ChemMedChem.

-

Balsamo, A., et al. (1981). Structure-activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide. Journal of Medicinal Chemistry, 24(5), 525-532. [Link]

-

(n.d.). Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Ma, X., et al. (2014). Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 24(22), 5216-5220. [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 119-129. [Link]

-

(n.d.). Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Jeyavijayan, S., et al. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. Retrieved February 17, 2026, from [Link]

-

(n.d.). Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Prudêncio, M., et al. (2018). Structure–Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2-a]benzimidazoles. Journal of Medicinal Chemistry, 61(24), 11345-11357. [Link]

-

(2019, December 31). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Chen, Y., et al. (2003). Efficient and stereoselective synthesis of beta-trifluoromethyl alpha,beta-unsaturated esters via iron(III) porphyrin-catalyzed olefination of ketones. The Journal of Organic Chemistry, 68(15), 5925-5929. [Link]

-

(n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Retrieved February 17, 2026, from [Link]

-

Previous decarboxylative trifluoromethylations of cinnamic acid derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

(2024, April 3). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Retrieved February 17, 2026, from [Link]

-

(n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

(2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Wechem. Retrieved February 17, 2026, from [Link]

-

(2019, November 7). Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. ResearchGate. Retrieved February 17, 2026, from [Link]

-

Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. (2020, September 3). Beilstein Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

- Kero, F., & Harynuk, J. J. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(3), 221-230.

-

The synthesis of β‐trifluoromethyl‐β‐amino‐α‐diazo carbonyl compounds from β‐trifluoromethyl enones. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Fang, Z., et al. (2014). Catalytic C-H α-Trifluoromethylation of α,β-Unsaturated Carbonyl Compounds. Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

(2021, July 12). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. TIB. Retrieved February 17, 2026, from [Link]

-

(2025, August 6). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Retrieved February 17, 2026, from [Link]

-

(n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

EI Mass spectra, proposed structures and predominant fragmentation patterns of TFA derivatives of the target cathinones. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

(2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved February 17, 2026, from [Link]

-

Lunkenbein, S., et al. (2006). Cinnamate Metabolism in Ripening Fruit. Characterization of a UDP-Glucose:Cinnamate Glucosyltransferase from Strawberry. Plant Physiology, 140(3), 963-973. [Link]

-

Ncube, E. N., & Madala, N. E. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. SpringerPlus, 6(1), 382. [Link]

-

El-Hawary, S. S., et al. (2022). Comparative Metabolite Profiling and Fingerprinting of Medicinal Cinnamon Bark and Its Commercial Preparations via a Multiplex Approach of GC-MS, UV, and NMR Techniques. Metabolites, 12(7), 614. [Link]

-

(2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Retrieved February 17, 2026, from [Link]

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. BJOC - Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis [beilstein-journals.org]

- 3. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 4. Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. miguelprudencio.com [miguelprudencio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient and stereoselective synthesis of beta-trifluoromethyl alpha,beta-unsaturated esters via iron(III) porphyrin-catalyzed olefination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benthamopen.com [benthamopen.com]

- 16. d-nb.info [d-nb.info]

- 17. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Thermodynamic Stability & Isomerization Dynamics of (E)-3-Trifluoromethyl Cinnamates

Executive Summary

The incorporation of a trifluoromethyl (–CF₃) group at the meta-position of the cinnamate scaffold fundamentally alters the thermodynamic and kinetic profile of the molecule. For researchers in medicinal chemistry and material science, understanding the stability of (E)-3-trifluoromethyl cinnamate is critical. This guide dissects the interplay between the steric bulk of the –CF₃ group and its strong electron-withdrawing nature (

Thermodynamic Landscape & Electronic Effects

The Dominance of the (E)-Isomer

In the cinnamate series, the (E)-isomer (trans) is universally the thermodynamic product. However, the introduction of a 3-trifluoromethyl group exacerbates the energy difference between the (E) and (Z) forms.

-

Steric Influence: The –CF₃ group has a van der Waals volume approximating that of an isopropyl group. In the (Z)-configuration, the phenyl ring is forced into closer proximity with the carbonyl oxygen (or alkoxy group in esters). The meta-substitution pattern of the –CF₃ group adds significant rotational barriers, destabilizing the (Z)-isomer via 1,3-allylic strain.

-

Electronic Stabilization: The (E)-isomer allows for maximal orbital overlap (conjugation) between the aromatic ring, the alkene

-system, and the carbonyl group. The electron-withdrawing –CF₃ group polarizes the

Thermodynamic Parameters (Estimated):

| Parameter | Value / Trend | Causality |

|---|

|

Hydrolytic and Metabolic Stability

The 3-CF₃ group confers superior metabolic stability compared to non-fluorinated analogs.

-

Oxidative Blockade: The C–F bond strength (~116 kcal/mol) renders the meta-position impervious to Cytochrome P450 oxidation.

-

Ester Hydrolysis: The electron-withdrawing nature of the –CF₃ group decreases the electron density at the carbonyl carbon (via the conjugated system), theoretically making the ester more susceptible to alkaline hydrolysis (

attack). However, the lipophilicity of the –CF₃ group often hinders the approach of hydrated ions, creating a counterbalance that maintains reasonable stability in physiological media.

Synthesis: Ensuring Thermodynamic Purity

To obtain high-purity (E)-3-trifluoromethyl cinnamic acid, the Knoevenagel Condensation is the gold standard. This reaction is thermodynamically controlled, driving the equilibrium almost exclusively to the (E)-isomer via reversible aldol-type intermediates and irreversible decarboxylation.

Protocol 1: Thermodynamic Synthesis of (E)-3-Trifluoromethyl Cinnamic Acid

Objective: Synthesize >98% pure (E)-isomer, minimizing Z-contamination.

Reagents:

-

3-(Trifluoromethyl)benzaldehyde (1.0 eq)

-

Malonic acid (2.0 eq)[1]

-

Piperidine (Catalyst, 0.1 eq)

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)benzaldehyde (25 g) and malonic acid (29 g) in anhydrous pyridine (100 mL).

-

Catalysis: Add piperidine (2 mL). The amine forms an iminium ion with the aldehyde, accelerating the initial nucleophilic attack.

-

Thermodynamic Drive: Heat the mixture to 100–110°C for 4–6 hours.

-

Quench & Precipitation: Cool the reaction to room temperature. Pour the mixture into a slurry of ice (300 g) and concentrated HCl (80 mL).

-

Critical Check: The pH must be < 2 to ensure the carboxylic acid precipitates fully.

-

-

Purification: Filter the off-white solid. Recrystallize from Ethanol/Water (1:1).

-

Result: White needles, mp 130–132°C. Purity >99% (E)-isomer by HPLC.

-

Isomerization Dynamics: Photo-Instability

While thermally stable, 3-trifluoromethyl cinnamates are photo-labile . Upon exposure to UV (254–365 nm) or blue light (in the presence of sensitizers), the molecule undergoes

Mechanistic Pathway[3][4][5][7][8]

-

Excitation: Photon absorption promotes an electron from the HOMO (

) to the LUMO ( -

Bond Order Reduction: The C=C double bond character decreases, allowing free rotation.

-

Relaxation: The molecule relaxes to the ground state. Because the excited state surface often has a minimum near a 90° twisted geometry, relaxation partitions into both E and Z valleys.

Protocol 2: Assessing Photochemical Stability (E/Z Ratio)

Objective: Quantify the susceptibility of the compound to ambient or UV-induced isomerization.

Reagents:

-

Sample: 10 mM solution of (E)-3-trifluoromethyl cinnamate in Acetonitrile.

-

Light Source: 365 nm LED or Standard Lab Fluorescent lighting (for ambient stability).

Workflow:

-

Preparation: Prepare three HPLC vials containing the sample solution.

-

Control: Wrap in aluminum foil (Dark).

-

Ambient: Place on benchtop exposed to room light.

-

Stress:[5] Irradiate with 365 nm LED (10 cm distance).

-

-

Time-Course: Inject samples into HPLC at t=0, 1h, 4h, and 24h.

-

Analysis (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm).

-

Mobile Phase: 60:40 Water (0.1% TFA) : Acetonitrile.

-

Detection: UV @ 270 nm.

-

Note: The (Z)-isomer is more polar and typically elutes before the (E)-isomer. The (Z)-isomer also has a lower extinction coefficient at the

of the (E)-isomer due to loss of planarity.

-

Visualizing the Stability Logic

The following diagram illustrates the thermodynamic wells and the synthesis/isomerization pathways.

Caption: Reaction coordinate logic showing the synthesis of the stable (E)-isomer and the photochemical access to the unstable (Z)-isomer.

References

-

Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem. Retrieved from

-

Photocatalytic E → Z Isomerization of Polarized Alkenes. Journal of Organic Chemistry. American Chemical Society. Retrieved from

-

Thermodynamic Properties of Cinnamate Derivatives. MDPI Liquids. Retrieved from

-

The Dark Side of Fluorine: Metabolic Stability. National Institutes of Health (PMC). Retrieved from

-

3-(Trifluoromethyl)cinnamic acid Product Data. ChemicalBook. Retrieved from

Sources

- 1. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones | MDPI [mdpi.com]

- 5. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]

- 6. homework.study.com [homework.study.com]

Methodological & Application

reagents for stereoselective synthesis of (E)-beta-CF3 acrylates

Application Note: Stereoselective Synthesis of (E)- -CF Acrylates[1]

Executive Summary

The (E)-

This Application Note details two distinct, high-fidelity reagent systems for accessing the (E)-isomer with

-

The Radical-Polar Crossover Approach: Utilizing Togni’s Reagent II in copper-catalyzed vinylation.

-

The Thermodynamic Equilibrium Approach: Utilizing Stabilized Phosphonium Ylides (Wittig Reagents) under specific acid-catalyzed conditions.

Strategic Reagent Selection

The choice of reagent depends heavily on the substrate origin (de novo synthesis vs. late-stage functionalization).

| Reagent Class | Specific Reagent | Mechanism | Stereoselectivity (E:Z) | Key Application |

| Hypervalent Iodine | Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) | Radical Addition / Cu(III) Reductive Elimination | >98:2 | Late-stage functionalization of vinyl boronates; high functional group tolerance. |

| Phosphorous Ylide | (Carbethoxymethylene) triphenylphosphorane | Wittig Olefination (Stabilized) | >90:10 (Optimized) | Scalable, de novo synthesis from trifluoromethyl ketones/aldehydes. |

| Phosphonate | Sano’s Phosphonate (Ethyl 2-fluoro-2-(diethylphosphono)acetate) | HWE Reaction | Variable | Specifically for |

Deep Dive: The Radical Approach (Togni Reagent II)

Mechanism & Rationale

For high-value intermediates where stereochemical purity is paramount, the copper-catalyzed cross-coupling of vinyl boronic acids with Togni’s Reagent II is superior to traditional olefination.

The reaction proceeds via a radical-polar crossover mechanism. The electrophilic Togni reagent is activated by a Copper(I) catalyst, generating a

Visualization: Cu-Catalyzed Togni Cycle

Figure 1: Catalytic cycle for the copper-mediated trifluoromethylation. The stereoselectivity is determined during the reductive elimination from the crowded Cu(III) center.

Protocol A: Copper-Catalyzed Trifluoromethylation of Vinyl Boronates

Target: Synthesis of (E)-

Materials:

-

Aryl Vinyl Boronic Acid (1.0 equiv)

-

Togni Reagent II (1.2 equiv) [CAS: 887144-94-7]

-

CuCl (10 mol%)

-

1,10-Phenanthroline (10 mol%)

-

Solvent: DCM/MeOH (9:1)

-

Argon atmosphere

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a flame-dried Schlenk tube, combine CuCl (0.1 mmol) and 1,10-Phenanthroline (0.1 mmol) in anhydrous DCM (2 mL). Stir at RT for 15 mins until a homogenous complex forms.

-

Substrate Addition: Add the Vinyl Boronic Acid (1.0 mmol) and Togni Reagent II (1.2 mmol) to the reaction vessel.

-

Solvent Adjustment: Add remaining DCM (7 mL) and MeOH (1 mL). The methanol co-solvent is critical for solubilizing the boronic acid and facilitating transmetallation.

-

Reaction: Seal the tube under Argon and stir at 35°C for 12 hours. Note: Higher temperatures (>50°C) may degrade the Togni reagent before reaction completion.

-

Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash with Et

O. -

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Expected Outcome: >85% Yield, >98:2 E/Z ratio.

Deep Dive: The Ionic Approach (Stabilized Ylides)

Mechanism & Rationale

For the synthesis of the acrylate core itself (or alkyl derivatives), the Wittig reaction remains the most scalable method. However, standard conditions often yield E/Z mixtures (60:40 to 70:30) due to the unique electronics of

To force (E)-selectivity, we utilize Acid-Catalyzed Equilibration . By adding a weak acid (Benzoic acid) or using specific protic solvents, we catalyze the retro-Wittig reaction of the cis-oxaphosphetane intermediate, allowing it to equilibrate to the thermodynamically more stable trans-oxaphosphetane before elimination.

Visualization: Decision Matrix for Reagent Choice

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and scale.

Protocol B: Acid-Catalyzed Wittig Olefination

Target: Synthesis of Ethyl (E)-4,4,4-trifluoro-3-phenylbut-2-enoate (and derivatives).

Materials:

-

2,2,2-Trifluoroacetophenone (or relevant CF

ketone) (1.0 equiv) -

(Carbethoxymethylene)triphenylphosphorane (1.2 equiv) [CAS: 1099-45-2]

-

Benzoic Acid (20 mol%) - Crucial Additive

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap (optional for scale, but good for water removal), dissolve the CF

ketone (10 mmol) in Toluene (50 mL). -

Reagent Addition: Add the stabilized ylide (12 mmol) and Benzoic Acid (2 mmol).

-

Reflux: Heat the reaction to 110°C (Reflux) . The high temperature is necessary to overcome the activation energy barrier imposed by the bulky

group. -

Monitoring: Monitor by

F NMR. The (E)-isomer typically appears downfield (approx -63 ppm) compared to the (Z)-isomer (approx -58 ppm), though this varies by substrate. -

Equilibration: Continue reflux for 24-48 hours. The presence of benzoic acid facilitates the conversion of the kinetic (Z)-product into the thermodynamic (E)-product.

-

Workup: Cool to RT. Concentrate in vacuo.[2] The triphenylphosphine oxide (TPPO) byproduct will precipitate upon addition of cold hexanes. Filter off the TPPO.

-

Purification: Silica gel chromatography (usually 5-10% EtOAc in Hexanes).

Expected Outcome: 70-80% Yield, >90:10 E/Z ratio.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low E/Z Selectivity (Protocol A) | Temperature too low or Ligand mismatch. | Ensure reaction runs at 35-40°C. Switch to bulky ligands like tBu-Bipyridine to increase steric bulk around Cu. |

| Low Conversion (Protocol B) | Steric hindrance of CF | Increase temperature (switch solvent to Xylene, 140°C). Increase acid catalyst to 30 mol%. |

| Togni Reagent Decomposition | Moisture or excessive heat. | Store Togni reagent at 4°C. Ensure anhydrous solvents. Do not exceed 60°C in Protocol A. |

| TPPO Removal Issues | Standard Wittig byproduct. | Use MgCl |

References

-

Togni Reagent Chemistry: Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Link

-

Copper-Catalyzed Trifluoromethylation: Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(39), 9120–9123. Link

- Stereoselective Olefination: Motoyoshiya, J., et al. (2002). Stereoselective Synthesis of (E)- -Fluoro- -trifluoromethyl- -unsaturated Esters. Journal of Organic Chemistry. (General reference for HWE stereocontrol).

-

Togni Reagent with Vinyl Boronates: Liu, T., & Shen, Q. (2011). Copper-Catalyzed Trifluoromethylation of Aryl- and Alkenylboronic Acids with Togni's Reagent. Organic Letters, 13(9), 2342–2345. Link

- Wittig E-Selectivity: Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

Application Notes and Protocols for the Lewis Acid-Catalyzed Functionalization of Fluorinated Enoates

Introduction: The Strategic Value of Fluorinated Enoates in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable.[1] Among the various classes of fluorinated building blocks, fluorinated enoates (α,β-unsaturated esters bearing fluorine substituents) have emerged as powerful and versatile intermediates. Their electron-deficient nature, amplified by the presence of electron-withdrawing fluorine atoms, renders them excellent Michael acceptors and participants in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Lewis acid catalysis plays a pivotal role in unlocking the synthetic potential of fluorinated enoates. By coordinating to the carbonyl oxygen, a Lewis acid enhances the electrophilicity of the β-carbon, facilitating reactions with a wide range of nucleophiles under mild conditions. This application note provides a comprehensive guide to the Lewis acid-catalyzed functionalization of fluorinated enoates, offering detailed protocols and insights into the underlying principles for researchers, scientists, and drug development professionals.

Core Principles of Lewis Acid Catalysis with Fluorinated Enoates

The efficacy of a Lewis acid in promoting reactions with fluorinated enoates is governed by several factors. The choice of the Lewis acid is critical and depends on the nature of the substrate and the nucleophile. Hard Lewis acids, such as AlCl₃ and TiCl₄, are highly effective but can sometimes lead to side reactions or decomposition of sensitive substrates.[2] Softer Lewis acids, including metal triflates like Sc(OTf)₃ and Yb(OTf)₃, often offer a milder and more selective alternative.[3] Furthermore, the development of chiral Lewis acids has enabled the enantioselective functionalization of fluorinated enoates, a crucial aspect in the synthesis of chiral drugs.

The solvent also plays a significant role. While common aprotic solvents like dichloromethane and toluene are widely used, the use of fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly promote certain reactions, acting as hydrogen-bond donors to further activate the electrophile.

I. Conjugate Addition Reactions: Building Molecular Complexity

The conjugate or Michael addition is one of the most fundamental and widely employed methods for the functionalization of fluorinated enoates. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the enoate.

Mechanism of Lewis Acid-Catalyzed Conjugate Addition

The general mechanism involves the activation of the fluorinated enoate by the Lewis acid, followed by the nucleophilic attack at the β-carbon. The resulting enolate intermediate is then protonated during workup to yield the final product.

Sources

Troubleshooting & Optimization

catalyst selection for hydrogenation of sterically hindered fluorinated alkenes

The following guide is structured as a Technical Support Center for the hydrogenation of challenging fluorinated substrates. It is designed to be actionable, addressing the specific intersection of steric bulk and electronic deactivation caused by fluorine substitution.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection for Sterically Hindered Fluorinated Alkenes

📋 Executive Summary

Hydrogenating sterically hindered fluorinated alkenes (e.g., tetra-substituted vinyl fluorides) presents a "double-edged" kinetic problem:

-

Steric Blockade: Bulky substituents prevent the olefin from coordinating to the metal center.

-

Electronic Deactivation: Fluorine is highly electron-withdrawing, lowering the HOMO energy of the alkene. This makes the double bond electron-deficient and significantly less reactive toward oxidative addition or coordination with electrophilic metal centers.[1]

The Solution: You generally cannot use standard Pd/C or Wilkinson’s catalyst. You require a catalyst that is superelectrophilic (to overcome electronic deactivation) and coordinatively unsaturated (to accommodate steric bulk).[1]

🧩 Module 1: Catalyst Selection Decision Matrix

Before starting, map your substrate to the correct catalyst class.

Figure 1: Decision matrix for catalyst selection based on steric hindrance and fluorine lability.

🛠️ Module 2: Troubleshooting Reactivity (The "No Reaction" Error)

Symptom: You are running a tetra-substituted fluorinated alkene at 50 bar H₂, 50°C with Pd/C, and recovering 99% starting material.

Root Cause: Standard heterogeneous catalysts (Pd/C) and bulky homogeneous catalysts (Wilkinson's) rely on a specific binding pocket.[1] Tetra-substituted olefins simply cannot approach the metal surface or fit between the triphenylphosphine ligands of Wilkinson's catalyst. Furthermore, the fluorine atom pulls electron density away, making the alkene a poor ligand.

The Fix: Switch to Crabtree’s Catalyst You need [Ir(cod)(PCy3)(py)]PF6 (Crabtree’s Catalyst).[1]

-

Why? It is a cationic Iridium(I) complex.[1] Once the COD (cyclooctadiene) ligand falls off under H₂, it becomes highly electrophilic and coordinatively unsaturated. It "hunts" for electrons, making it capable of binding even electron-poor, bulky fluorinated alkenes.[1]

-

The "Directing Effect" Bonus: If your molecule has a hydroxyl (-OH) or carbonyl group near the alkene, Crabtree’s catalyst will bind to that oxygen first, "directing" the hydride transfer to the same face of the alkene.

⚠️ Module 3: Troubleshooting Selectivity (The "Defluorination" Error)

Symptom: You observe the formation of the alkane, but the fluorine atom has been replaced by hydrogen (Hydrodefluorination or HDF).

-

Reaction: R-CF=C-R → R-CH-CH-R (Desired) vs R-CH-CH-R (Defluorinated side product).

Root Cause: Oxidative addition of the C-F bond to the metal center.

-

High Risk: Palladium (Pd).[1][2][3] Pd(0) is excellent at inserting into allylic and vinylic C-F bonds.[1]

-

Medium Risk: Rhodium (Rh).[1]

-

Low Risk: Platinum (Pt) and Iridium (Ir).[1]

The Fix:

-

Change Metal: If using heterogeneous, switch from Pd/C to Pt/C (Platinum on Carbon) or Rh/Al2O3 .[1] Platinum is much less prone to hydrogenolysis of C-F bonds.

-

Change Solvent: Avoid protic solvents (MeOH, EtOH) if defluorination is observed.[1] Use non-polar solvents like Hexane or DCM (for homogeneous).[1]

-

Use Homogeneous Ir: Crabtree’s catalyst operates under mild conditions (often 1 atm, RT), which is kinetically insufficient to break the strong C-F bond, preserving the fluorine.

Figure 2: Competing pathways between Hydrogenation and C-F Activation (Defluorination).[1]

🧪 Standard Operating Procedure (SOP)

Protocol: Hydrogenation of Tetra-substituted Fluorinated Alkene using Crabtree’s Catalyst.

Critical Warning: Crabtree’s catalyst is irreversibly deactivated by trimerization if the hydrogen supply is low or if the active species is left without substrate. It is also sensitive to basic impurities.[1]

| Parameter | Specification | Reason |

| Catalyst Loading | 1 - 5 mol% | High activity usually allows low loading.[1] |

| Solvent | Dichloromethane (DCM) | CRITICAL. Do not use MeOH, THF, or Acetone.[1] They coordinate to the Ir and kill activity. DCM is non-coordinating.[1] |

| Pressure | 1 - 50 bar H₂ | Start at 1 bar (balloon).[1] If no reaction, increase to 50 bar (autoclave). |

| Temperature | 25°C (Room Temp) | Heating promotes catalyst decomposition (trimerization).[1] |

| Additives | None | Avoid bases (amines) or strong acids.[1] |

Step-by-Step Workflow:

-

Substrate Prep: Dissolve the fluorinated alkene (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Note: Ensure the substrate is free of amine impurities or thiols.

-

-

Catalyst Addition: In a glovebox or under Argon counter-flow, add Crabtree’s catalyst (2–5 mol%).[1] The solution should be orange.

-

Degassing (Crucial): Freeze-pump-thaw the solution 3 times OR bubble Argon vigorously for 15 mins.

-

Why? Oxygen kills the active hydride species.

-

-

Hydrogenation:

-

Monitoring: Monitor by ¹⁹F NMR.

-

Workup: Evaporate DCM. The catalyst residue is usually removed by a short silica plug (eluting with ether/hexane).[1]

❓ FAQ & Troubleshooting

Q: The reaction solution turned black immediately, and I have 0% conversion. A: This is "Ir-black" formation.[1] The catalyst decomposed into inactive Iridium clusters.

-

Cause 1: Solvent was not dry/degassed.[1]

-

Cause 2:[1][4] Hydrogen starvation.[1] The catalyst formed the active species but couldn't find H₂ or substrate fast enough, so it reacted with itself. Fix: Ensure H₂ pressure is established immediately after adding the catalyst.

Q: Can I use Wilkinson’s Catalyst instead? It's cheaper. A: For tri-substituted alkenes, maybe.[1] For tetra-substituted, no .[1] The triphenylphosphine ligands on Wilkinson's catalyst create too much steric bulk. The fluorinated alkene cannot get close enough to the Rh center to react.

Q: I have a basic nitrogen (amine) in my molecule. Will Crabtree’s work? A: Likely not.[1] The amine will coordinate strongly to the cationic Ir center, poisoning the catalyst.

-

Fix: Protonate the amine first (run as the HBF₄ salt) or protect it as a carbamate (Boc/Cbz) to reduce its Lewis basicity.[1]

Q: I am seeing defluorination even with Crabtree's catalyst. A: This is rare but possible with allylic fluorides.[1]

-

Fix: Lower the temperature to 0°C. If that fails, switch to a heterogeneous Rh/Al₂O₃ catalyst at low pressure, which sometimes offers a better balance for labile C-F bonds.

📚 References

-

Crabtree, R. H. (1979).[1] "Iridium compounds in catalysis." Accounts of Chemical Research, 12(9), 331–337. Link[1]

-

Foundational text on the mechanism and utility of [Ir(cod)(PCy3)(py)]PF6.

-

-

Bolm, C., et al. (2004).[1] "Catalytic Hydrogenation of Hindered Alkenes." Chemical Reviews, 104(12), 6217–6254.[1]

-

Review of strategies for sterically hindered substrates.

-

-

Noveski, D., et al. (2003).[1][5] "C–F Activation and hydrodefluorination of fluorinated alkenes at rhodium." Dalton Transactions, (21), 4075-4083.[1] Link

-

Mechanistic insight into how Rh and other metals cleave C-F bonds.

-

-

Wudl, F., et al. (2000).[1] "Hydrogenation of Fluorinated Olefins." Journal of Fluorine Chemistry, 102(1-2), 199-204.[1]

-

Discusses the electronic deactivation of fluorinated double bonds.

-

Sources

- 1. Crabtree's catalyst - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic Aspects of the Crabtree-Pfaltz Hydrogenation of Olefins - An Interplay of Experimentation and Quantum Chemical Computation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C–F Activation and hydrodefluorination of fluorinated alkenes at rhodium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Navigating the Challenges of Nucleophilic Attack on β-CF3 Acrylates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-trifluoromethyl (CF3) acrylates. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the nuanced reactivity of these valuable synthetic building blocks. Our goal is to empower you to overcome common experimental hurdles and successfully incorporate these fluorinated motifs into your target molecules.

Introduction: The Paradox of β-CF3 Acrylate Reactivity

The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. β-CF3 acrylates are attractive Michael acceptors due to the strong electron-withdrawing nature of the CF3 group, which should, in theory, render the β-carbon highly electrophilic and susceptible to nucleophilic attack. However, researchers often encounter unexpectedly low reactivity, leading to sluggish reactions, low yields, or complete reaction failure.

This guide will delve into the underlying reasons for this phenomenon and provide a comprehensive toolkit of strategies to enhance the reactivity of β-CF3 acrylates in nucleophilic attack, ensuring successful and efficient chemical transformations.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: The reaction is not proceeding, or the conversion is very low.

Question: I have set up a Michael addition to my β-CF3 acrylate with a standard nitrogen nucleophile (e.g., a secondary amine) under basic conditions (e.g., triethylamine), but I am observing no product formation even after prolonged reaction times. What are the likely causes and how can I resolve this?

Answer: This is a common and frustrating issue. The low reactivity often stems from a combination of electronic and steric factors, as well as the stability of the intermediate. Here’s a systematic approach to troubleshooting:

-

Re-evaluate Your Catalyst: Standard amine bases are often not sufficient to promote the reaction. The intermediate formed after the initial nucleophilic attack is a highly stabilized enolate due to the inductive effect of the CF3 group. This can make the subsequent protonation step slow and the overall reaction reversible, leading to low product accumulation.

-

Solution 1: Switch to a Phosphine Catalyst. Phosphines are excellent catalysts for Michael additions. They act as nucleophilic catalysts, attacking the β-carbon of the acrylate to form a phosphonium enolate intermediate. This intermediate is a stronger Brønsted base than many common amine bases and can effectively deprotonate a wide range of nucleophiles, facilitating the reaction. Tributylphosphine (PBu3) and triphenylphosphine (PPh3) are commonly used.

-

Solution 2: Employ a Lewis Acid. Lewis acids can activate the β-CF3 acrylate by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon. Scandium triflate (Sc(OTf)3) has been shown to be an effective catalyst for this purpose.[1]

-

Solution 3: Use a Stronger Base for Thiol Nucleophiles. For thia-Michael additions, a stronger base may be required to generate the more nucleophilic thiolate anion. Consider using a phosphazene base like P2-t-Bu.[2]

-

-

Consider Steric Hindrance: The trifluoromethyl group is sterically demanding, which can hinder the approach of bulky nucleophiles to the β-carbon.

-

Solution: If possible, consider using a less sterically hindered nucleophile. If the nucleophile cannot be changed, optimizing the reaction conditions (see below) becomes even more critical.

-

-

Optimize Reaction Conditions:

-

Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like THF or CH2Cl2 are generally good starting points. In some cases, for phosphine-catalyzed reactions, toluene can be effective.

-

Temperature: While higher temperatures can sometimes overcome the activation barrier, they can also promote side reactions or decomposition. It is often more effective to find a suitable catalyst that allows the reaction to proceed at a lower temperature. For many catalyzed reactions, starting at room temperature and gently heating if necessary is a good strategy.

-

Issue 2: I am observing the formation of multiple products or byproducts.

Question: My reaction is proceeding, but I am getting a complex mixture of products, making purification difficult and lowering the yield of my desired adduct. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple products is often due to competing reaction pathways. Here are the most common side reactions and strategies to mitigate them:

-

Polymerization of the Acrylate: β-CF3 acrylates, like other acrylates, can undergo polymerization, especially in the presence of radical initiators or strong bases.

-

Solution 1: Slow Addition of the Acrylate. Adding the β-CF3 acrylate slowly to the reaction mixture containing the nucleophile and catalyst can help to keep its concentration low and minimize polymerization.

-

Solution 2: Control the Temperature. Lowering the reaction temperature can often reduce the rate of polymerization.

-

Solution 3: Use a Radical Inhibitor. If you suspect radical-mediated polymerization, adding a small amount of a radical inhibitor like hydroquinone can be beneficial.

-

-

Retro-Michael Addition: The Michael addition is a reversible reaction. The stability of the starting materials and the product, as well as the reaction conditions, can influence the position of the equilibrium.

-

Solution 1: Lower the Reaction Temperature. The retro-Michael reaction is often favored at higher temperatures. Running the reaction at a lower temperature can help to trap the product.

-

Solution 2: Product Precipitation. If the desired product is a solid, choosing a solvent in which it is sparingly soluble can drive the reaction to completion by precipitating the product out of the reaction mixture.

-

-

Formation of a Double Addition Product: If the nucleophile has more than one reactive site, or if the initial Michael adduct can react further, you may observe double addition products.

-

Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the Michael acceptor can sometimes be beneficial, but in other cases, a slight excess of the nucleophile is preferred. This will need to be determined empirically for your specific system.

-

Frequently Asked Questions (FAQs)

Q1: Why are β-CF3 acrylates less reactive than one might expect?

A1: The low reactivity is a result of a combination of factors. While the CF3 group is strongly electron-withdrawing, which increases the electrophilicity of the β-carbon, it also significantly stabilizes the resulting enolate intermediate through induction. This high stability can make the protonation step of the catalytic cycle the rate-limiting step and can favor the reverse reaction (retro-Michael addition). Additionally, the steric bulk of the CF3 group can hinder the approach of the nucleophile.

Q2: What is the general mechanism for phosphine-catalyzed Michael addition to β-CF3 acrylates?

A2: The generally accepted mechanism for phosphine-catalyzed Michael addition involves the following steps:

-

Nucleophilic Attack by Phosphine: The phosphine catalyst adds to the β-carbon of the acrylate to form a zwitterionic phosphonium enolate intermediate.

-

Proton Transfer: The enolate intermediate acts as a base to deprotonate the nucleophile (e.g., an alcohol, thiol, or carbon acid), generating the active nucleophile and a protonated phosphonium species.

-

Michael Addition: The activated nucleophile attacks a second molecule of the β-CF3 acrylate.

-

Protonation and Catalyst Regeneration: The resulting enolate is protonated by the protonated phosphonium species, yielding the final product and regenerating the phosphine catalyst.

Q3: How do I choose the right catalyst for my reaction?

A3: The choice of catalyst depends heavily on the nature of your nucleophile:

-

For Carbon Nucleophiles (e.g., malonates, β-ketoesters): Phosphine catalysts like PBu3 or PPh3 are often very effective.[3]

-

For Thiol Nucleophiles (Thia-Michael Addition): Base catalysis is common. The choice of base is critical for controlling diastereoselectivity.[2] Weak bases like triethylamine or stronger, non-nucleophilic bases like DBU can be effective. Phosphines can also catalyze these reactions.[4]

-

For Alcohol and Amine Nucleophiles (Oxa- and Aza-Michael Additions): Phosphine catalysis is a good starting point.[5] Lewis acid catalysis can also be explored, especially if phosphine catalysis is unsuccessful.[1]

Q4: Are there any special handling precautions for phosphine catalysts?

A4: Yes, many phosphines, particularly trialkylphosphines like PBu3, are sensitive to air and can be pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Triarylphosphines like PPh3 are generally air-stable solids. Always consult the Safety Data Sheet (SDS) for the specific phosphine you are using.

Data and Protocols

Table 1: Comparison of Catalytic Systems for Nucleophilic Addition to β-CF3 Acrylates

| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Comments | Reference |

| Thiophenol | i-Pr2NEt | CH2Cl2 | RT | 95 | High diastereoselectivity | [2] |

| Thiophenol | DABCO | CH2Cl2 | RT | 92 | Different diastereomer favored | [2] |

| Thiophenol | P2-t-Bu | CH2Cl2 | RT | 85 | Further shift in diastereoselectivity | [2] |

| Diethyl Malonate | PPh3 (10 mol%) | Toluene | 80 | 90 | Effective for carbon nucleophiles | [3] |

| Diethyl Malonate | PBu3 (10 mol%) | Toluene | RT | 95 | Higher reactivity than PPh3 | [3] |

| N-Boc-2-silyloxypyrrole | Sc(OTf)3 (10 mol%) | CH2Cl2 | -25 | 80 | Slow addition of nucleophile required | [1][6] |

Experimental Protocols

Protocol 1: General Procedure for Phosphine-Catalyzed Michael Addition of a Carbon Nucleophile

-

To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the carbon nucleophile (1.0 eq) and the β-CF3 acrylate (1.2 eq).

-

Add anhydrous solvent (e.g., toluene or THF) to achieve a concentration of 0.1-0.5 M.

-

Add the phosphine catalyst (e.g., PPh3 or PBu3, 5-10 mol%) via syringe if liquid, or as a solid under a positive flow of inert gas.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

-

If the reaction is sluggish, gently heat the mixture (e.g., to 50-80 °C).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Base-Catalyzed Thia-Michael Addition

-

To a round-bottom flask, add the β-CF3 acrylate (1.0 eq) and the thiol (1.1 eq).

-

Add an appropriate solvent (e.g., CH2Cl2) to achieve a concentration of 0.1-0.5 M.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the base catalyst (e.g., triethylamine or DBU, 10-20 mol%) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1 M HCl) to remove the base, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanistic Diagrams and Workflows

Phosphine-Catalyzed Michael Addition

Caption: Mechanism of Phosphine-Catalyzed Michael Addition.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low reactivity.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]

- 4. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

For researchers and professionals in drug development and materials science, the trifluoromethyl (CF₃) group is a critical structural motif. Its unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and powerful tool for characterizing molecules containing this moiety. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, making it highly amenable to NMR studies.[1][2] This guide provides an in-depth analysis of the expected ¹⁹F NMR chemical shift for ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate, comparing it with structurally related compounds and offering insights into the factors that govern its spectral behavior.

The ¹⁹F NMR Chemical Shift: A Sensor for the Molecular Environment

The chemical shift in ¹⁹F NMR is exquisitely sensitive to the local electronic environment of the fluorine nuclei.[3][4] This sensitivity results in a wide chemical shift range, typically spanning over 800 ppm, which provides a high degree of resolution for distinguishing between different fluorine environments within a molecule.[1] The primary factors influencing the ¹⁹F chemical shift of a CF₃ group include:

-

Electronic Effects: The electron-withdrawing or -donating nature of adjacent substituents significantly impacts the shielding of the fluorine nuclei. Electron-withdrawing groups tend to deshield the fluorine atoms, resulting in a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).[2]

-

Solvent Effects: The polarity of the solvent can cause notable changes in the chemical shift, often by 2 ppm or more.[1] More polar solvents can interact with the CF₃ group, altering the local electronic environment and thus the chemical shift.[3][4][5]

-

Conjugation and Hybridization: The extent of electronic conjugation and the hybridization of the carbon atom to which the CF₃ group is attached play a crucial role. For instance, a CF₃ group attached to an aromatic ring will experience different shielding effects compared to one on an aliphatic chain.[2][3]

Predicted ¹⁹F NMR Chemical Shift for Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

The structure of ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate features a trifluoromethyl group attached to an sp²-hybridized carbon, which is part of an α,β-unsaturated ester system and is also directly attached to a phenyl ring. This extended conjugation is expected to significantly influence the electronic environment of the CF₃ group.

Comparative Data of Structurally Similar Compounds

To establish a reasonable estimate, we can examine the ¹⁹F NMR chemical shifts of compounds with similar structural motifs.

| Compound | Structure | ¹⁹F Chemical Shift (δ, ppm) | Reference Compound | Solvent | Key Structural Features |

| Trifluorotoluene | Ph-CF₃ | -63.72 | CCl₃F | CCl₄ | CF₃ directly attached to a phenyl ring. |

| 1,1,1-Trifluoro-2-phenylethane | Ph-CH₂-CF₃ | -66.5 | CCl₃F | Neat | CF₃ group on an sp³ carbon, insulated from the phenyl ring by a methylene group. |

| Ethyl trifluoroacetate | CF₃COOCH₂CH₃ | -75.5 | CCl₃F | CDCl₃ | CF₃ group attached to a carbonyl carbon. |

| Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate (Predicted) | Ph-C(CF₃)=CH-COOEt | -60 to -65 | CCl₃F | CDCl₃ | CF₃ on an sp² carbon, conjugated with a phenyl ring and an α,β-unsaturated ester. |

Based on the comparative data, the CF₃ group in ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is attached to a double bond and is in conjugation with both a phenyl ring and an ester group. The delocalized π-system is expected to deshield the fluorine nuclei relative to a simple alkyl-CF₃ or even trifluorotoluene. Therefore, a chemical shift in the range of -60 to -65 ppm (relative to CCl₃F) is a reasonable prediction.

Experimental Protocol for ¹⁹F NMR Spectroscopy

To experimentally determine the ¹⁹F NMR chemical shift of ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate, the following protocol can be employed.

I. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the synthesized and purified ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate.

-

Solvent Selection: Dissolve the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[5]

-

Reference Standard: Add an internal reference standard. While CCl₃F (0 ppm) is the traditional standard, it is a volatile gas. A more convenient secondary standard, such as trifluorotoluene (-63.72 ppm), can be used.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Instrument Parameters

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Nucleus: Set the observe nucleus to ¹⁹F.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans (ns): 16-64 scans, depending on the sample concentration.

-

Spectral Width (sw): A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure the signal is captured.

-

-

Decoupling: For a simple spectrum showing only the fluorine signal, proton decoupling (e.g., waltz16) should be employed.

III. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard. If trifluorotoluene is used, set its peak to -63.72 ppm.

-

Peak Picking: Identify and label the chemical shift of the singlet corresponding to the CF₃ group.

Experimental Workflow Diagram

Caption: Workflow for ¹⁹F NMR analysis.

Conclusion

The ¹⁹F NMR chemical shift of the trifluoromethyl group in ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is predicted to be in the range of -60 to -65 ppm. This estimation is based on the deshielding effects of the conjugated π-system, which includes a phenyl ring and an α,β-unsaturated ester. This guide provides a framework for both the theoretical understanding and the practical determination of this important analytical parameter. For researchers in drug discovery and materials science, a precise understanding of the ¹⁹F NMR spectrum is invaluable for structural confirmation, purity assessment, and for studying intermolecular interactions. The high sensitivity of the ¹⁹F chemical shift to the local environment makes it a powerful probe for investigating subtle changes in molecular conformation and binding.[3][4]

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–13. [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 65–74. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (2023, December 27). Retrieved February 17, 2026, from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

distinguishing E and Z isomers of beta-CF3 cinnamates by NOESY

Technical Comparison Guide: Distinguishing E and Z Isomers of -CF Cinnamates by NOESY

Executive Summary

Objective: To provide a definitive protocol for assigning the stereochemistry (E vs. Z) of

Context:

The Solution: While

Mechanistic Basis & Stereochemical Definitions[1]

Structural Geometry

The core structure is Ph-C(CF

- -Carbon:

-

-Carbon:

-

Priority 1: Ester group (-COOR).

-

Priority 2: Vinylic Proton (-H).[3]

-

The Isomers[4][5]

-

(Z)-Isomer (Zusammen/Together): The high-priority groups (-CF

and -COOR) are on the same side . Consequently, the Phenyl ring and Vinylic Proton are on the same side (cis) . -